cis-1-Amino-2,6-dimethylpiperidine
CAS No.: 61147-58-8
Cat. No.: VC8381125
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61147-58-8 |
|---|---|
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | (2S,6R)-2,6-dimethylpiperidin-1-amine |
| Standard InChI | InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+ |
| Standard InChI Key | UAHWWAIVYPJROV-KNVOCYPGSA-N |
| Isomeric SMILES | C[C@@H]1CCC[C@@H](N1N)C |
| SMILES | CC1CCCC(N1N)C |
| Canonical SMILES | CC1CCCC(N1N)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
Synthesis and Manufacturing
Nitrosation-Hydrogenation Pathway
The most well-documented synthesis of cis-1-amino-2,6-dimethylpiperidine involves a two-step process:
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Nitrosation: cis-2,6-Dimethylpiperidine is treated with nitrosating agents to yield 1-nitroso-cis-2,6-dimethylpiperidine.
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Catalytic Hydrogenation: The nitroso intermediate undergoes hydrogenation using a palladium catalyst partially poisoned with Fe(II) salts .
Key Reaction Conditions :
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Catalyst: Pd/C or Pd/Al₂O₃ with 0.1–10 mol% Pd relative to substrate.
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Temperature: 20–80°C (optimized at 30–50°C).
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Pressure: 1–100 bar H₂ (optimal at 2–25 bar).
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Solvent: Absence of initial solvent reduces aqueous waste and simplifies purification.
Example Synthesis :
A mixture of 284 g 1-nitroso-cis-2,6-dimethylpiperidine and a Pd/C catalyst (5% Pd) was hydrogenated at 40°C under 6 bar H₂. After 12 hours, gas chromatography confirmed >99% conversion, yielding 90% cis-1-amino-2,6-dimethylpiperidine and 9% recovered cis-2,6-dimethylpiperidine.
Purification and Byproduct Management
Post-hydrogenation, distillation under reduced pressure (100 mbar) separates the product (boiling point: 90–96°C) from unreacted starting material (39–43°C) . The aqueous phase containing residual dimethylpiperidine is recycled into subsequent nitrosation reactions, enhancing process sustainability .
Physicochemical Properties
Thermodynamic Data
While direct measurements for cis-1-amino-2,6-dimethylpiperidine are scarce, extrapolations from its precursor and reaction conditions suggest:
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Boiling Point: ~127°C (analogous to cis-2,6-dimethylpiperidine , adjusted for the amino group’s polarity).
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Vapor Pressure: 11.3 mmHg at 25°C (similar to precursor due to comparable molecular weight ).
Spectroscopic Characteristics
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¹H NMR: Expected splitting patterns include a triplet for the axial NH₂ group (δ 1.2–1.5 ppm) and multiplets for methyl protons (δ 0.8–1.0 ppm) .
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IR Spectroscopy: N-H stretching vibrations at ~3350 cm⁻¹ and C-N stretches at 1250 cm⁻¹ .
Applications and Research Frontiers
Pharmaceutical Intermediate
cis-1-Amino-2,6-dimethylpiperidine’s rigid structure makes it a candidate for synthesizing adenosine receptor antagonists. For example, piperidine derivatives with amino groups exhibit nanomolar affinity for A₁ receptors, implicated in cognitive disorders .
Catalytic Ligands
Chiral amino-piperidines anchor to polystyrene resins, enabling asymmetric aldol reactions with enantiomeric excess >90% . The cis-methyl groups enhance ligand rigidity, improving catalytic selectivity .
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